5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS number 90562-33-7
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS number 90562-33-7
An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 90562-33-7) for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 90562-33-7), a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a representative synthetic and analytical workflow, explores its applications as a versatile building block in drug discovery, and outlines critical safety and handling protocols.
Physicochemical and Computational Properties
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is typically supplied as a white to light brown solid.[3][4] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. Understanding its molecular properties is the first step in designing its application in synthetic and medicinal chemistry workflows.
| Property | Value | Source |
| CAS Number | 90562-33-7 | [3][4][5] |
| Molecular Formula | C₉H₁₁Cl₂N | [3][5] |
| Molecular Weight | 204.10 g/mol | [4][5] |
| Appearance | Light brown to brown solid | [4] |
| SMILES | Cl.ClC1=C2C(=CC=C1)NCCC2 | [5] |
| InChIKey | YRIWQHKPWUZNDX-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| LogP | 3.12 | [5] |
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Expert Insight: The TPSA and LogP values are critical initial predictors for drug-likeness. A low TPSA suggests good potential for cell membrane permeability, while the LogP value indicates moderate lipophilicity, a key parameter for balancing solubility and membrane penetration in drug candidates.
Synthesis and Purification Strategy
While numerous methods exist for the synthesis of the tetrahydroquinoline core, a common and reliable approach involves the catalytic hydrogenation of the corresponding aromatic precursor, 5-chloroquinoline.[2][6] This method is often high-yielding and scalable. The final step involves treatment with hydrochloric acid to afford the stable hydrochloride salt.
Representative Synthetic Protocol: Reduction of 5-Chloroquinoline
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Reaction Setup: To a solution of 5-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol, add 5-10 mol% of a palladium on carbon catalyst (Pd/C, 10 wt%).
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Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at a pressure of 50-100 psi).
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in ether (typically 1 M or 2 M) dropwise with stirring.
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Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent to remove impurities, and dry under vacuum to yield 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Caption: A representative workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the reliability of the material for subsequent research applications.
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¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the chlorinated ring, as well as three sets of aliphatic proton signals for the -CH₂- groups in the saturated ring. The NH proton will appear as a broad singlet, which may exchange with D₂O.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak for the free base. A key diagnostic feature is the characteristic isotopic pattern of chlorine, showing an (M+H)⁺ peak and an (M+H+2)⁺ peak with an approximate 3:1 intensity ratio.
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Purity Assessment (HPLC): High-Performance Liquid Chromatography, typically using a C18 reverse-phase column with a UV detector, is the standard method for determining the purity of the final compound. A purity level of ≥95% is common for commercial-grade material.[5]
Caption: Standard analytical workflow for quality control verification.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride lies in its utility as a versatile chemical intermediate. The tetrahydroquinoline nucleus is a core component of numerous bioactive molecules, including antiarrhythmic, antiviral, and antimalarial agents.[2]
Role as a Scaffold and Building Block:
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Structural Core: The rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors.
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Site for Diversification: The chlorine atom at the 5-position is not merely a substituent; it is a synthetic handle. It activates the aromatic ring and serves as a key site for further modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse libraries of novel compounds.
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Modulation of Properties: The secondary amine in the tetrahydro- portion of the molecule provides a site for alkylation or acylation, enabling fine-tuning of the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Caption: Role as a building block in a typical drug discovery pipeline.
Safety, Handling, and Storage Protocols
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification: This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] It is critical to always consult the specific Safety Data Sheet (SDS) provided by your supplier before use, as hazards can vary and related compounds may have more severe classifications.[7]
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Personal Protective Equipment (PPE): Standard PPE is required, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[8] All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[8]
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Handling and First Aid: Avoid breathing dust.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of water. If inhaled, move the person to fresh air. In all cases of exposure, seek medical attention if symptoms persist.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at room temperature.[3][4][5] Keep away from incompatible materials like strong oxidizing agents.[8]
Conclusion
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with strategic points for chemical diversification, makes it an invaluable scaffold for the synthesis of novel molecular entities. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE price,buy 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
